molecular formula C21H16FN3O B12495486 N-(4-fluorobenzyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

N-(4-fluorobenzyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B12495486
M. Wt: 345.4 g/mol
InChI Key: QCLQEPGMFWQGRT-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to bind to human estrogen alpha receptor (ERα) with high affinity, similar to the native ligand 4-hydroxytamoxifen (4-OHT) . This binding can modulate the activity of the receptor and influence various cellular pathways involved in disease progression.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of N-[(4-fluorophenyl)methyl]-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C21H16FN3O

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H16FN3O/c22-16-10-8-14(9-11-16)13-23-21(26)20-12-19(24-25-20)18-7-3-5-15-4-1-2-6-17(15)18/h1-12H,13H2,(H,23,26)(H,24,25)

InChI Key

QCLQEPGMFWQGRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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